methyl (5E)-5-(3-chlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of 3-chlorobenzaldehyde with a suitable pyrrole derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
METHYL (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
METHYL (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
METHYL-3-(4-CHLOROPHENYL)-3-HYDROXY-2,2-DIMETHYLPROPANOATE: A compound with a similar chlorophenyl group but different structural features.
N’-[(3-CHLOROPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE: Another compound with a chlorophenyl group, used in different research contexts.
Uniqueness
METHYL (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClNO3 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
methyl (5E)-5-[(3-chlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3/c1-8-12(14(18)19-2)13(17)11(16-8)7-9-4-3-5-10(15)6-9/h3-7,17H,1-2H3/b11-7+ |
InChI Key |
MYZWVUPUCHWLSO-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=CC=C2)Cl)/C(=C1C(=O)OC)O |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)Cl)C(=C1C(=O)OC)O |
Origin of Product |
United States |
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